4,4-Piperidinediol hydrochloride (CAS 40064-34-4), also widely known as 4-piperidone hydrochloride monohydrate, is a highly versatile, dual-functional piperidine building block. In its stable crystalline form, the ketone moiety is hydrated to a geminal diol, while the secondary amine is stabilized as a hydrochloride salt [1]. This specific structural configuration provides an essential scaffold for the synthesis of complex N-heterocycles, bis-bispidine tetraazamacrocycles, and various pharmaceutical intermediates. For industrial buyers and synthetic chemists, procuring this exact hydrated salt form is critical because it balances immediate synthetic reactivity with long-term shelf stability, bypassing the severe handling limitations of the free base while offering a more atom-economical profile than heavily protected analogs.
Attempting to substitute 4,4-Piperidinediol hydrochloride with the 4-piperidone free base inevitably leads to catastrophic process failures, as the free base is notoriously unstable and rapidly undergoes autocondensation and polymerization at room temperature [1]. Conversely, substituting with protected variants such as N-Boc-4-piperidone or 1-benzyl-4-piperidone introduces unnecessary synthetic friction. These protected analogs require aggressive deprotection steps (e.g., using trifluoroacetic acid or palladium-catalyzed hydrogenation), which decrease overall atom economy, increase solvent waste, and typically result in a 10-20% yield loss. Furthermore, the lipophilic nature of protected analogs prevents their use in green, aqueous-phase multicomponent reactions, making the water-soluble gem-diol hydrochloride the only viable choice for streamlined, high-yield aqueous workflows.
The free base of 4-piperidone is highly reactive and undergoes rapid autocondensation at room temperature, making it unsuitable for bulk procurement or long-term storage. In stark contrast, 4,4-Piperidinediol hydrochloride exists as a stable gem-diol crystalline solid. This hydration effectively masks the reactive ketone, allowing the compound to maintain >98% purity for over 6 months under standard ambient storage conditions [1].
| Evidence Dimension | Shelf-life and degradation resistance |
| Target Compound Data | >6 months stability as a crystalline solid (>98% purity) |
| Comparator Or Baseline | Rapid autocondensation and polymerization (4-piperidone free base) |
| Quantified Difference | Elimination of ambient degradation |
| Conditions | Ambient storage, room temperature |
Ensures reliable shelf-life and reproducible stoichiometry during procurement and industrial scale-up, eliminating material loss due to polymerization.
When synthesizing complex N-heterocycles or macrocycles, utilizing 4,4-Piperidinediol hydrochloride directly avoids the protection/deprotection sequence required by N-Boc-4-piperidone. Bypassing the Boc-deprotection step not only eliminates the associated reagent costs (such as TFA or strong mineral acids) but also prevents the standard 10-20% yield loss typically incurred during the deprotection and subsequent purification phases [1].
| Evidence Dimension | Synthetic yield and step economy |
| Target Compound Data | Direct functionalization (0% deprotection yield loss) |
| Comparator Or Baseline | 10-20% yield loss during deprotection (N-Boc-4-piperidone) |
| Quantified Difference | 10-20% higher overall yield in multi-step pathways |
| Conditions | Multi-step N-heterocycle synthesis |
Streamlines multi-step industrial syntheses, directly reducing raw material costs, minimizing solvent waste, and shortening production cycle times.
The hydrochloride salt of the gem-diol confers exceptional aqueous solubility compared to lipophilic protected analogs like N-Benzyl-4-piperidone. This high water solubility allows 4,4-Piperidinediol hydrochloride to be utilized directly in aqueous multicomponent reactions, such as the Ugi reaction, without the need for volatile organic solvents, significantly improving the green chemistry profile and processability of the workflow [1].
| Evidence Dimension | Aqueous processability |
| Target Compound Data | Highly soluble in aqueous media |
| Comparator Or Baseline | Insoluble in water, requires organic solvents (N-Benzyl-4-piperidone) |
| Quantified Difference | Enables 100% aqueous or biphasic reaction conditions |
| Conditions | Ugi multicomponent reactions (MCR) and green chemistry workflows |
Allows for environmentally friendly, aqueous-phase synthetic workflows and simplifies solvent recovery in large-scale manufacturing.
Due to its exceptional aqueous solubility and stability, 4,4-Piperidinediol hydrochloride is the preferred precursor for generating complex compound libraries via Ugi multicomponent reactions in water or biphasic systems, avoiding the need for volatile organic solvents [1].
The compound serves as a highly efficient, atom-economical building block for constructing rigid bis-bispidine tetraazamacrocycles. Its direct reactivity eliminates the need for intermediate deprotection steps that would otherwise lower yields when using N-Boc protected analogs [2].
Because it resists the autocondensation that plagues the free base, this stable gem-diol salt is the standard procurement choice for the scaled-up synthesis of piperazine-based analgesics, spiro-heterocycles, and various N-substituted piperidines in pharmaceutical manufacturing [3].
Irritant